molecular formula C20H28N2O6 B2725356 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid CAS No. 1628835-87-9

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid

Cat. No.: B2725356
CAS No.: 1628835-87-9
M. Wt: 392.452
InChI Key: DTMWRWNIJJHVBZ-UHFFFAOYSA-N
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Description

This compound is a dual-protected amino acid derivative featuring a piperidin-4-yl core modified with both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The Cbz group is attached to the amino nitrogen of the acetic acid moiety, while the Boc group protects the piperidine nitrogen. Such dual protection enables orthogonal deprotection strategies, critical in multi-step organic syntheses, particularly in peptide chemistry and drug development .

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMWRWNIJJHVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Orthogonal Protection Strategy

The core synthetic challenge lies in introducing both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups onto the piperidine ring while maintaining chemoselectivity. A representative pathway involves:

  • Piperidine functionalization : Starting with 4-aminopiperidine, the Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium bicarbonate.
  • Cbz protection : The secondary amine is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine as a base.
  • Acetic acid conjugation : The final step involves coupling the protected amine with bromoacetic acid under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

Critical parameters :

  • Temperature : Boc protection proceeds optimally at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates for Cbz installation.

Stepwise Experimental Protocols

Boc Protection of 4-Aminopiperidine

A scaled-up procedure from patent literature demonstrates the following conditions:

Parameter Value
Starting material 4-Aminopiperidine (5.0 g, 49.8 mmol)
Reagent (Boc)₂O (13.4 g, 61.4 mmol)
Base NaHCO₃ (45.8 g, 545.4 mmol)
Solvent Water (480 mL)
Temperature 0°C → 25°C (17 hours)
Yield 25 g (55%)

The reaction mixture is acidified to pH 2 post-completion, extracting the product into ethyl acetate.

Cbz Protection and Acetic Acid Coupling

Subsequent Cbz protection employs benzyl chloroformate (7.2 mL, 50.6 mmol) in dichloromethane (100 mL) with triethylamine (14 mL, 100.5 mmol). After 12 hours at 25°C, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Key observation : Competing N,O-bis-Cbz formation is suppressed by maintaining a 1:1 stoichiometry of Cbz-Cl to amine.

Optimization and Yield Analysis

Saponification of Methyl Esters

A critical step involves hydrolyzing methyl esters to the final carboxylic acid. Sodium hydroxide (1 N, 0.92 mL) in methanol (5 mL) at 25°C for 3 hours achieves 70–80% conversion:

Condition Outcome
Base NaOH (1 eq.)
Solvent Methanol
Time 3 hours
Workup Acidification with HCl, extraction
Purity >95% (by ¹H NMR)

Rotamer Formation and Purification Challenges

¹H NMR spectra (400 MHz, CDCl₃) reveal rotameric mixtures (δ 1.44 and 1.47 ppm for Boc methyl groups), necessitating careful chromatographic separation using chloroform/methanol gradients.

Comparative Methodologies

Alternative Routes from Patent Literature

Kempf et al. (U.S. Pat. No. 5,455,351) report a one-pot dual protection strategy using:

  • Piperazic acid as starting material
  • Simultaneous Boc/Cbz protection in 1,4-dioxane/water
  • Yield : 80% after acidification and extraction

Advantages : Reduced step count; Disadvantages : Lower regioselectivity for piperidine vs. piperazine derivatives.

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

A 2022 optimization study achieved 96.4% yield in methyl ester formation using cesium carbonate (35.8 g) and methyl iodide (10.26 mL) in DMF:

Parameter Value
Scale 20 g starting material
Temperature 0°C → 25°C
Purification Silica gel (20% EtOAc/hexane)
Purity 98% (HPLC)

Environmental Impact

  • Solvent recovery : Methanol and acetonitrile are distilled and reused (>90% recovery).
  • Waste streams : Aqueous HCl/NaOH neutralization generates NaCl, which is processed via crystallization.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch, Boc/Cbz), 1250 cm⁻¹ (C-O-C ester).
  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), δ 5.10 (s, 2H, Cbz), δ 3.80 (t, 2H, piperidine).
  • MS (ESI) : m/z 392.45 [M+H]⁺.

Chromatographic Purity

HPLC analysis (C18 column, 50% acetonitrile/water) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Epimerization During Coupling

The acetic acid moiety’s α-carbon is prone to racemization under basic conditions. Mitigation includes:

  • Using EDCI/HOBt coupling at 0°C.
  • Limiting reaction time to <2 hours.

Boc Group Stability

Extended exposure to acids during workup cleaves the Boc group. Protocols specify:

  • pH >4 during aqueous extractions.
  • Rapid neutralization (<30 minutes).

Applications in Drug Discovery

Role in Peptidomimetics

The compound serves as a constrained γ-amino acid surrogate in:

  • HIV protease inhibitors : Enhanced binding via piperidine rigidity.
  • Kinase inhibitors : Improved solubility from the carboxylic acid.

Conjugation to Solid Supports

The carboxylic acid is activated with HATU (1.5 eq.) for immobilization on AM resin (loading: 0.8 mmol/g).

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

The compound exhibits significant biological activities that make it a subject of research in medicinal chemistry:

  • Anticancer Activity : Preliminary studies have indicated that derivatives containing similar structural motifs can exhibit anticancer properties. For example, compounds with piperidine structures have been shown to inhibit the growth of various cancer cell lines, suggesting that 2-(((benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid may have similar effects .
  • Enzyme Inhibition : Research indicates potential inhibition of key enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity . The structural features may allow for interaction with enzyme active sites, leading to inhibition.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Treatment : Ongoing research into its anticancer properties could lead to the development of new chemotherapy agents.
  • Metabolic Disorders : Its enzyme inhibition capabilities suggest it may be useful in managing metabolic diseases such as Type 2 diabetes.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier due to its lipophilic nature might make it a candidate for treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds related to or structurally similar to this compound:

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition observed in leukemia cell lines
Enzyme InhibitionPotential inhibitors identified for glucosidase and acetylcholinesterase
Synthesis TechniquesVarious methods discussed for efficient synthesis

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups serve as protective groups, allowing the compound to be selectively deprotected under specific conditions. This selective deprotection enables the compound to participate in targeted reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Key Structural Features:

  • Molecular framework: Piperidine ring with aminoacetic acid side chain.
  • Protecting groups: Cbz (Benzyloxycarbonyl): Acid-stable, removable via hydrogenolysis. Boc (tert-Butoxycarbonyl): Base-stable, cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA).
  • Functional groups : Carboxylic acid (for conjugation) and tertiary amine (for hydrogen bonding or catalysis).

Comparison with Structurally Similar Compounds

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid (CAS 63845-28-3)

  • Structure : Lacks the Boc group on the piperidine nitrogen.
  • Molecular formula: C₁₅H₁₉NO₄ vs. C₁₈H₂₅N₂O₆ (estimated for the target compound).
  • Key differences: Absence of Boc reduces molecular weight (277.32 vs. ~350–370 g/mol). Limited orthogonal deprotection utility compared to the dual-protected target compound.
  • Applications : Intermediate in peptide synthesis where single protection suffices .

(R)-2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic Acid (CAS 1463501-46-3)

  • Structure : Stereospecific (R-configuration) vs. unspecified stereochemistry in the target compound.
  • Similarity score : 0.80 (per ).
  • Key differences: Stereochemistry influences biological activity and synthetic routes.
  • Applications : Likely used in chiral drug intermediates or enzyme inhibitors .

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (Ref: 10-F620286)

  • Structure: Propanoic acid backbone vs. acetic acid in the target compound.
  • Key differences :
    • Additional methylene group increases lipophilicity and molecular weight.
    • Altered steric effects may impact binding to biological targets.
  • Applications : Suitable for extended linker regions in prodrugs or conjugates .

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid (CAS 1373503-54-8)

  • Structure : Difluoro substitution on the piperidine ring.
  • Molecular formula: C₁₂H₁₉F₂NO₄ vs. non-fluorinated target compound.
  • Key differences :
    • Fluorine atoms enhance metabolic stability and electron-withdrawing effects.
    • Reduced pKa of the acetic acid group due to fluorine’s electronegativity.
  • Applications : Fluorinated analogs are prioritized in CNS drug development .

1-Benzyl 2-tert-butyl Piperidine-1,2-dicarboxylate (CAS 339183-92-5)

  • Structure : Dual ester-protected piperidine (Cbz and Boc as carboxylate esters).
  • Similarity score : 0.87 (per ).
  • Key differences :
    • Ester groups vs. amide-linked protecting groups in the target compound.
    • Higher stability under basic conditions but lower compatibility with nucleophilic reagents.
  • Applications : Intermediate in alkaloid synthesis or metal-catalyzed reactions .

Research Findings and Implications

  • Orthogonal Deprotection: The target compound’s dual protection allows sequential removal (e.g., Boc with TFA, followed by Cbz via hydrogenolysis), enabling precise functionalization in multi-step syntheses .
  • Solubility and Reactivity : The Boc group increases lipophilicity, while the acetic acid moiety enhances aqueous solubility at physiological pH, making it suitable for bioconjugation .
  • Biological Relevance: Analogs with fluorinated or chiral centers show enhanced binding to therapeutic targets (e.g., histone deacetylases) compared to non-fluorinated or racemic forms .

Biological Activity

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid, commonly referred to as a benzyloxycarbonyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : (R)-2-(((benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • Molecular Formula : C21H30N2O6
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 2306248-70-2

The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Derivative : Utilizing tert-butoxycarbonyl (Boc) protection on the amine group.
  • Coupling Reaction : The benzyloxycarbonyl (Cbz) group is introduced through an amide coupling reaction.
  • Deprotection Steps : Removal of protecting groups to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of both benzyloxy and piperidine moieties enhances its affinity for specific targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis, similar to established antibiotics like penicillin .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on related benzyloxycarbonyl compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the effectiveness of the benzyloxy group in enhancing bioactivity .
  • Pain Modulation Research :
    • Research exploring piperidine derivatives indicated their potential in pain management through modulation of neurotransmitter release. While direct studies on this specific compound are scarce, the structural similarities suggest a promising avenue for further investigation .

Data Tables

PropertyValue
Molecular FormulaC21H30N2O6
Molecular Weight406.48 g/mol
CAS Number2306248-70-2
Purity97%
Storage ConditionsSealed, dry at 2-8°C
Biological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria
AnalgesicPotential modulation of pain pathways

Q & A

Q. What are the key steps in synthesizing 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid, and what precursors are typically involved?

Answer: The synthesis involves a multi-step protocol:

  • Precursor Selection : Start with N-(tert-Butoxycarbonyl)-4-piperidone (Boc-protected piperidine), which provides the piperidin-4-yl backbone. Benzyloxycarbonyl (Cbz) chloride is used to introduce the benzyloxycarbonyl group .
  • Coupling Reaction : Employ peptide coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to conjugate the acetic acid moiety.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying characteristic peaks (e.g., tert-butyl groups at ~1.4 ppm, benzyloxy signals at ~5.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at 210–254 nm .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate the compound under different storage conditions?

Answer:

  • Experimental Variables : Test thermal stability (4°C, 25°C, 40°C), humidity (e.g., 75% RH), and pH (buffers at pH 3, 7, 9).
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., tert-butyl or Cbz group cleavage). NMR tracks structural changes (e.g., loss of Boc protection) .
  • Long-Term Stability : Conduct accelerated aging tests (40°C/75% RH for 3 months) and correlate results with real-time data (6–12 months at 25°C) .

Q. What methodological approaches address contradictions in reactivity data during peptide coupling reactions involving this compound?

Answer:

  • Parameter Optimization : Systematically vary solvents (DMF vs. THF), catalysts (EDCI vs. DCC), and reaction times.
  • Kinetic Analysis : Use in situ FTIR to monitor carbodiimide consumption or amine activation rates.
  • Reproducibility Checks : Conduct reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference .

Q. How can ecological risks be assessed for this compound given limited data on its environmental fate?

Answer:

  • Predictive Modeling : Apply Quantitative Structure-Activity Relationship (QSAR) tools to estimate biodegradability and toxicity.
  • Laboratory Studies : Hydrolysis (pH 7–9 buffers, 50°C) and photolysis (UV light exposure) simulate environmental degradation. Bioaccumulation assays using Daphnia magna or zebrafish embryos provide ecotoxicity data .
  • Data Extrapolation : Compare with structurally similar compounds (e.g., Boc-protected amines) while noting uncertainties in risk assessment .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use a face shield during bulk handling .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult SDS for specific antidotes .

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